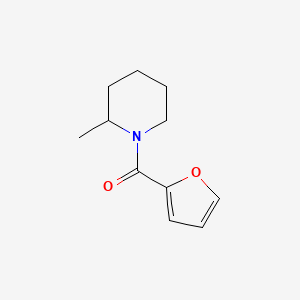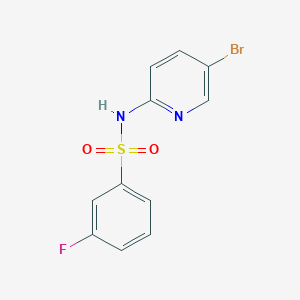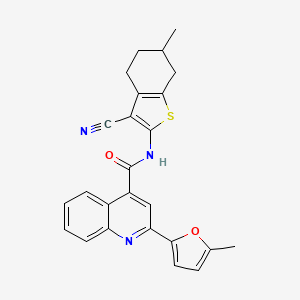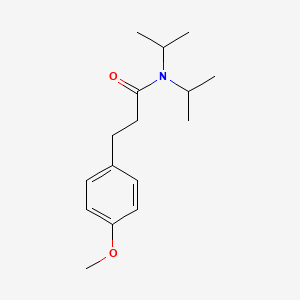![molecular formula C18H18BrCl2N3O B10976393 N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10976393.png)
N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-chloroaniline with 3-chlorophenylpiperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the desired amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amide group can participate in condensation reactions with other compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Scientific Research Applications
N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
- N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(2-CHLOROPHENYL)PIPERAZINO]ACETAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(4-CHLOROPHENYL)PIPERAZINO]ACETAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-FLUOROPHENYL)PIPERAZINO]ACETAMIDE
Uniqueness: N-(4-BROMO-2-CHLOROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18BrCl2N3O |
|---|---|
Molecular Weight |
443.2 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H18BrCl2N3O/c19-13-4-5-17(16(21)10-13)22-18(25)12-23-6-8-24(9-7-23)15-3-1-2-14(20)11-15/h1-5,10-11H,6-9,12H2,(H,22,25) |
InChI Key |
IFMKYUFMIDFGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Br)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10976319.png)
![N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B10976330.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10976337.png)
![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976338.png)




![6-Methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976360.png)
![Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B10976367.png)

![1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10976374.png)
![3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10976382.png)
